molecular formula C17H27N3O2 B1422263 1-Boc-4-(4-Methylaminobenzyl)piperazine CAS No. 954240-26-7

1-Boc-4-(4-Methylaminobenzyl)piperazine

Cat. No.: B1422263
CAS No.: 954240-26-7
M. Wt: 305.4 g/mol
InChI Key: MTOIRMODEODTAH-UHFFFAOYSA-N
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Description

1-Boc-4-(4-Methylaminobenzyl)piperazine is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of various biologically active molecules. The compound features a piperazine ring substituted with a 4-methylaminobenzyl group and protected by a tert-butoxycarbonyl (Boc) group. This structural configuration makes it a valuable building block in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Boc-4-(4-Methylaminobenzyl)piperazine can be synthesized through multiple synthetic routes. One common method involves the reaction of 4-methylaminobenzyl chloride with 1-Boc-piperazine under basic conditions. The reaction typically employs a base such as potassium carbonate in an organic solvent like acetonitrile, followed by purification through column chromatography to obtain the desired product with high purity.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves optimized reaction conditions to maximize yield and minimize costs. Recent advancements have introduced more efficient synthetic routes using diethylamine as a starting material, involving chlorination, Boc protection, and cyclization steps. These methods have achieved yields exceeding 93.5%, enhanced purity, and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-Boc-4-(4-Methylaminobenzyl)piperazine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected piperazine nitrogen can be substituted with different electrophiles.

    Reductive Amination: This reaction involves the reduction of imines or aldehydes in the presence of reducing agents like sodium cyanoborohydride to form secondary amines.

Common Reagents and Conditions:

    Bases: Potassium carbonate, sodium hydride.

    Solvents: Acetonitrile, dichloromethane.

    Reducing Agents: Sodium cyanoborohydride, lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions include various substituted piperazine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

1-Boc-4-(4-Methylaminobenzyl)piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is employed in the study of biological pathways and mechanisms, especially those involving neurotransmitter receptors.

    Medicine: It serves as an intermediate in the synthesis of drugs targeting psychiatric disorders, such as those with dual receptor affinities for D2 and 5-HT1A receptors.

    Industry: The compound is utilized in the production of agrochemicals and dyestuffs.

Mechanism of Action

The mechanism of action of 1-Boc-4-(4-Methylaminobenzyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound’s structure allows it to bind to these receptors, modulating their activity and influencing various biological pathways. This interaction is crucial in the development of therapeutic agents aimed at treating psychiatric disorders .

Comparison with Similar Compounds

    1-Boc-piperazine: A precursor in the synthesis of 1-Boc-4-(4-Methylaminobenzyl)piperazine, used in various organic synthesis reactions.

    1-Boc-4-(4-aminophenyl)piperazine: Another derivative with similar applications in pharmaceutical research.

Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique pharmacological properties. Its ability to interact with multiple receptor types makes it a versatile intermediate in drug development .

Properties

IUPAC Name

tert-butyl 4-[[4-(methylamino)phenyl]methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-11-9-19(10-12-20)13-14-5-7-15(18-4)8-6-14/h5-8,18H,9-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTOIRMODEODTAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90676410
Record name tert-Butyl 4-{[4-(methylamino)phenyl]methyl}piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954240-26-7
Record name tert-Butyl 4-{[4-(methylamino)phenyl]methyl}piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared from D11 using a method similar to that described for D3 in Description 3A although the reaction was heated at 50° C. overnight prior to addition of sodium borohydride and no column chromatography was required. δH (CDCl3, 400 MHz) 7.11 (2H, d), 6.57 (2H, d), 3.69 (1H, br.s), 3.40 (6H, m), 2.83 (3H, s), 2.36 (4H, m), 1.45 (9H, s) [δ values corrected for incorrectly referenced TMS at 0.58 ppm on spectrum]. MS (ES+): 206.2, no molecular ion (MH+) observed.
Name
D3
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0 (± 1) mol
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reactant
Reaction Step One
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reactant
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[Compound]
Name
3A
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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